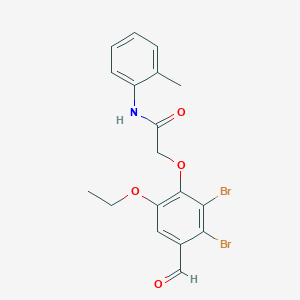
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate
Descripción general
Descripción
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is a research chemical with the molecular formula C11H10BrIO4 and a molecular weight of 413.00. This compound is characterized by the presence of an ethyl group attached to an acetate group, which is further linked to a phenyl ring via an oxygen atom. The phenyl ring carries bromo, formyl, and iodo substituents at positions 4, 2, and 6, respectively.
Métodos De Preparación
The synthesis of Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 4-bromo-2-formyl-6-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents on the phenyl ring can be replaced by other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is primarily used as a building block in organic synthesis. Its unique structure allows it to be incorporated into more complex molecules, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it can be used to synthesize potential drug candidates with various biological activities. Additionally, it serves as a precursor for the synthesis of heterocyclic compounds and other functionalized aromatic compounds.
Mecanismo De Acción
The specific mechanism of action of Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate is not well-documented. as a research chemical, its effects and interactions are likely dependent on the context of its use. The compound’s functional groups, such as the formyl and ester groups, can participate in various chemical reactions, influencing its behavior in different environments.
Comparación Con Compuestos Similares
Ethyl (4-bromo-2-formyl-6-iodophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (4-bromo-2-fluorobenzoyl)acetate: This compound has a similar structure but with a fluorine atom instead of an iodine atom. The presence of fluorine can significantly alter the compound’s reactivity and biological activity.
Ethyl (4-bromo-2-formylphenoxy)acetate:
The uniqueness of this compound lies in its combination of bromo, formyl, and iodo substituents, which provide a versatile platform for further chemical modifications and applications in various fields of research.
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIO4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHQKAQIRVMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243549 | |
| Record name | Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-66-5 | |
| Record name | Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-bromo-2-formyl-6-iodophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B3286678.png)



![2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3286705.png)
![2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3286708.png)


![3-Methoxy-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3286755.png)
![3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286760.png)

